![molecular formula C10H17N3O B12585510 (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile CAS No. 648908-06-9](/img/structure/B12585510.png)
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is a complex organic compound characterized by its unique azetidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. . This reaction is often catalyzed by light and requires specific conditions to ensure the formation of the desired azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a proline mimic, incorporating into proteins and affecting their structure and function . This can lead to various biological effects, including inhibition of protein synthesis and induction of stress responses in cells.
類似化合物との比較
Similar Compounds
Similar compounds include other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-2-carbonitrile . These compounds share the azetidine ring structure but differ in their functional groups and overall chemical properties.
Uniqueness
What sets (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to mimic proline and incorporate into proteins makes it particularly interesting for biological and medicinal research.
特性
CAS番号 |
648908-06-9 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)8(12)9(14)13-5-4-7(13)6-11/h7-8H,4-5,12H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
BZJFRTDCHFFZDM-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1CC[C@H]1C#N)N |
正規SMILES |
CC(C)(C)C(C(=O)N1CCC1C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
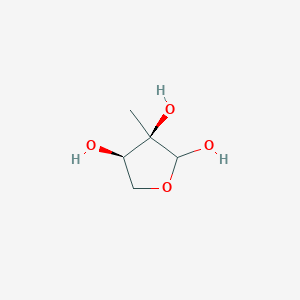
![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)
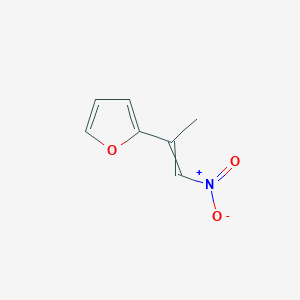
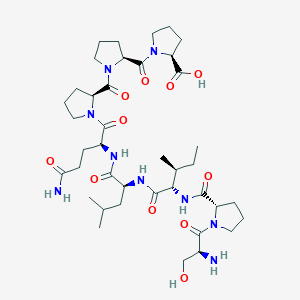

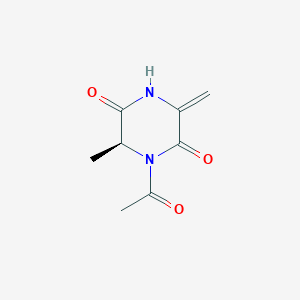
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
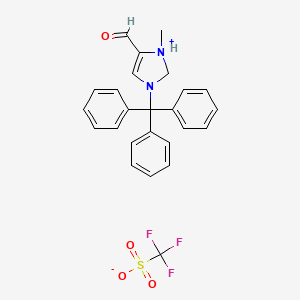
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)


